(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Übersicht

Beschreibung

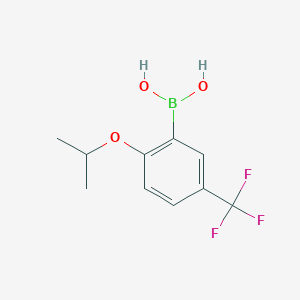

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H12BF3O3. This compound is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This process is generally rapid and allows for the extensive exploration of organoborane chemistry.

Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction environments can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Reduction: Formation of the corresponding borane or boronate ester.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides under palladium catalysis. The compound acts as a boron source, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Other Chemical Reactions

The compound also participates in various chemical transformations:

- Oxidation : Converts to phenol or quinone derivatives using oxidizing agents like hydrogen peroxide.

- Reduction : Forms borane or boronate esters through reducing agents such as lithium aluminum hydride.

- Substitution : Engages in substitution reactions under specific conditions to yield various substituted phenyl derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate moderate to high effectiveness against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, particularly targeting serine proteases and glycosyltransferases. Its ability to form reversible covalent bonds with diols enables it to inhibit enzymes involved in bacterial resistance mechanisms, such as β-lactamases. Notably, studies indicate its efficacy against clinical strains overexpressing Klebsiella pneumoniae carbapenemase (KPC-2), suggesting its potential as a lead compound in combating antibiotic resistance.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it valuable in drug development:

- Synthesis of Biaryl Compounds : Its role in Suzuki-Miyaura coupling reactions facilitates the creation of complex organic molecules relevant to pharmaceutical research.

- Potential Therapeutic Uses : The antimicrobial properties position it as a candidate for treating infections caused by resistant bacterial strains.

Wirkmechanismus

The mechanism of action of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry. In Suzuki-Miyaura reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid

- 3-Formyl-5-isopropoxyphenylboronic acid

- 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid

- 2-Chloro-5-trifluoromethoxyphenylboronic acid

- 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid

- 2-Formyl-5-methoxyphenylboronic acid

- 2-(Tetrazol-5-yl)phenylboronic acid

Uniqueness: (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an isopropoxy group and a trifluoromethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C12H12F3BO3

- Molecular Weight : 248.01 g/mol

- CAS Number : 850593-12-3

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound exhibits moderate activity against various bacterial and fungal strains, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

The MIC values indicate that this compound is particularly effective against Bacillus cereus, showing promise as an antibacterial agent .

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to act as enzyme inhibitors, particularly in pathways involving glycoproteins and proteoglycans.

Enzyme Inhibition Studies

- Target Enzymes : The primary targets include serine proteases and certain glycosyltransferases.

- Mode of Action : The compound interacts with the active site of these enzymes, leading to inhibition of their catalytic activity. This is particularly relevant in the context of bacterial resistance mechanisms where enzymes such as β-lactamases are involved .

Case Studies

A notable study examined the efficacy of this compound in clinical strains overexpressing KPC-2 (Klebsiella pneumoniae carbapenemase). The findings indicated that this compound could serve as a potential lead in combating antibiotic resistance by effectively inhibiting KPC-2 activity .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in drug development:

- Synthesis of Biaryl Compounds : Utilized in Suzuki–Miyaura coupling reactions, facilitating the formation of complex organic molecules relevant in pharmaceutical research .

- Potential Therapeutic Uses : Its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.

Eigenschaften

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIZGUWFZKIYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660114 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850593-12-3 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.